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molecular formula C10H7F3O B8466706 1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-one

1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B8466706
M. Wt: 200.16 g/mol
InChI Key: RJKJBJFGRHQTTD-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

A solution of 18.0 g (89.0 mmol) of the compound from Example 184A in 360 ml of dichloromethane was added dropwise to a solution of 45.3 g (107 mmol) of 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one in 360 ml of dichloromethane at RT. After stirring at RT for 1 h, the reaction mixture was added to a mixture of saturated aqueous sodium bicarbonate solution and sodium thiosulfate and extracted three times with dichloromethane. The organic phase was dried, filtered and concentrated. 17.5 g (98% of theory) of the title compound were obtained.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]([OH:12])[CH:10]=[CH2:11])=[CH:5][CH:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:12])[CH:10]=[CH2:11])=[CH:7][CH:8]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(C=C)O)(F)F
Name
Quantity
45.3 g
Type
reactant
Smiles
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
360 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
360 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C(C=C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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